N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide: is a synthetic organic compound characterized by its unique bicyclic structure
Mechanism of Action
Target of Action
The primary targets of N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide are currently unknown. The compound belongs to the class of 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes), many of which have interesting biological activity . .
Mode of Action
The mode of action of N-(3,4-dimethoxyphenyl)bicyclo[22It is known that 7-oxanorbornanes can be prepared enantiomerically enriched and are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .
Biochemical Pathways
The biochemical pathways affected by N-(3,4-dimethoxyphenyl)bicyclo[227-oxanorbornanes are known to generate a wide chemodiversity in a highly stereoselective manner .
Result of Action
The molecular and cellular effects of N-(3,4-dimethoxyphenyl)bicyclo[22It is known that 7-oxanorbornanes and their derivatives have interesting biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the carboxamide group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Methoxylation: The methoxy groups are introduced through methylation reactions, typically using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Potential applications in the development of new pharmaceuticals due to its bioactive properties.
Medicine:
- Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry:
- Potential use in the development of new materials with unique mechanical and chemical properties.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)cyclohexane-2-carboxamide: Similar structure but with a cyclohexane ring instead of a bicyclic core.
N-(3,4-dimethoxyphenyl)benzamide: Similar aromatic ring but with a benzamide group instead of a bicyclic core.
Uniqueness:
- The bicyclic structure of N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide provides unique steric and electronic properties, making it distinct from its analogs.
- The presence of methoxy groups further enhances its reactivity and potential for functionalization.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-6-5-12(9-15(14)20-2)17-16(18)13-8-10-3-4-11(13)7-10/h5-6,9-11,13H,3-4,7-8H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQMBENTGRAYFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CC3CCC2C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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